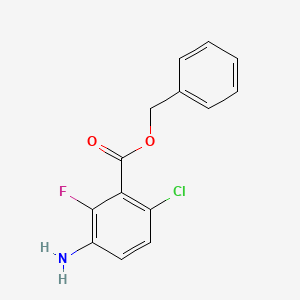

Benzyl 3-amino-6-chloro-2-fluorobenzoate

Description

Benzyl 3-amino-6-chloro-2-fluorobenzoate is a substituted benzoate ester characterized by an amino group (-NH₂) at position 3, a chlorine atom at position 6, and a fluorine atom at position 2 of the benzene ring, with a benzyl ester group (-COOBn) at the carboxylate position. The amino group offers reactivity for further functionalization, while the halogen substituents (Cl, F) enhance electronic effects and stability .

Properties

CAS No. |

918523-46-3 |

|---|---|

Molecular Formula |

C14H11ClFNO2 |

Molecular Weight |

279.69 g/mol |

IUPAC Name |

benzyl 3-amino-6-chloro-2-fluorobenzoate |

InChI |

InChI=1S/C14H11ClFNO2/c15-10-6-7-11(17)13(16)12(10)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8,17H2 |

InChI Key |

BAMWVSNPLCIHRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2F)N)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical agent due to its structural analogies with other biologically active compounds. The presence of amino and halogen substituents can influence pharmacological properties, making it a candidate for drug development.

Case Studies and Research Findings

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties. For instance, derivatives containing halogen atoms often exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that Benzyl 3-amino-6-chloro-2-fluorobenzoate could possess similar properties, warranting further investigation into its efficacy against various bacterial strains .

- Antitumor Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation. Derivatives of benzene rings with halogen substitutions have been evaluated for their cytotoxic effects against several cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the benzene ring can enhance antitumor efficacy, positioning this compound as a potential candidate for anticancer drug development .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including:

- Coupling Reactions : Utilizing amines and benzoic acid derivatives to form ester bonds.

- Halogenation : Introducing chlorine and fluorine substituents at specific positions on the benzene ring to enhance biological activity .

The compound's unique combination of functional groups allows for diverse chemical reactivity, which can be exploited in synthetic pathways for creating novel derivatives.

Material Science Applications

Beyond pharmaceuticals, this compound may find applications in material science due to its chemical stability and reactivity. It can be used as a precursor in the synthesis of polymers or as a modifying agent in coatings that require specific chemical properties.

Potential Uses in Material Science

- Polymer Synthesis : The compound could serve as a building block for creating specialty polymers with tailored properties.

- Coatings : Its unique chemical structure may enhance the performance of coatings in terms of durability and resistance to environmental factors .

Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| This compound | Chlorine and fluorine substitutions | Potentially different biological activity profile |

| Methyl N-benzyl-3-amino-2,6-difluorobenzoate | Methyl group at nitrogen | Increased lipophilicity |

| Benzyl 3-amino-4-fluorobenzoate | Fluorine at a different position | Potentially different pharmacological effects |

Comparison with Similar Compounds

Substituent Variations: Position and Functional Group Effects

Key Compounds Analyzed :

Methyl 3-cyano-6-chloro-2-fluorobenzoate (): Substituents: Cyano (-CN) at position 3, Cl at 6, F at 2. Ester group: Methyl (-COOCH₃). Molecular formula: C₉H₅ClFNO₂ (MW: ~215.6 g/mol). The methyl ester is less lipophilic than benzyl, affecting solubility and metabolic stability .

Methyl 2-amino-3-chloro-6-fluorobenzoate (): Substituents: Amino at position 2, Cl at 3, F at 6. Molecular formula: C₈H₇ClFNO₂ (MW: ~203.6 g/mol). The chloro at position 3 introduces steric hindrance near the ester group, which may influence hydrolysis rates .

Methyl 3-amino-5-chloro-2-nitrobenzoate (): Substituents: Amino at 3, Cl at 5, nitro (-NO₂) at 2. The nitro group (strongly electron-withdrawing) deactivates the ring, contrasting with fluorine (mildly electron-withdrawing) in the target compound. This difference impacts reactivity in electrophilic substitution or reduction reactions .

Ester Group Comparisons

- Benzyl vs. Methyl esters (e.g., and ) are smaller and more polar, favoring faster hydrolysis and renal excretion. The benzyl ester may offer better stability in acidic environments .

Functional Group Comparisons: Ester vs. Amide vs. Acid

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (): Amide group (-CONH₂) replaces the ester. Molecular formula: C₈H₄ClF₄NO (MW: ~257.6 g/mol). Amides resist hydrolysis compared to esters, improving metabolic stability. The trifluoromethyl (-CF₃) group increases lipophilicity and electron-withdrawing effects, altering binding affinity in biological targets .

2-Chloro-3-cyano-6-fluorobenzoic Acid (): Free carboxylic acid (-COOH) instead of an ester. Molecular formula: C₈H₃ClFNO₂ (MW: ~199.6 g/mol). The acid form has higher aqueous solubility but lower bioavailability due to ionization at physiological pH. The cyano group enhances reactivity for nucleophilic additions .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ester Group | LogP* (Estimated) |

|---|---|---|---|---|---|

| Benzyl 3-amino-6-chloro-2-fluorobenzoate | C₁₄H₁₁ClFNO₂ | ~295.7 | 3-NH₂, 6-Cl, 2-F | Benzyl | ~2.8 |

| Methyl 3-cyano-6-chloro-2-fluorobenzoate | C₉H₅ClFNO₂ | 215.6 | 3-CN, 6-Cl, 2-F | Methyl | ~1.5 |

| Methyl 2-amino-3-chloro-6-fluorobenzoate | C₈H₇ClFNO₂ | 203.6 | 2-NH₂, 3-Cl, 6-F | Methyl | ~1.2 |

| 3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide | C₈H₄ClF₄NO | 257.6 | 3-Cl, 2-F, 6-CF₃ | Amide | ~2.5 |

*LogP values estimated using fragment-based methods.

Q & A

How can researchers optimize the synthesis of Benzyl 3-amino-6-chloro-2-fluorobenzoate to minimize byproducts?

Level: Basic

Methodological Answer:

Synthetic optimization often involves stepwise functionalization. For fluorinated benzoates, regioselective halogenation and protection/deprotection strategies are critical. For example, bromo- and chloro-substituted analogs (e.g., 2-Bromo-6-fluorobenzonitrile in ) are synthesized via nucleophilic aromatic substitution under controlled conditions (e.g., low temperature, inert atmosphere). Use HPLC (as referenced in for purity analysis) to monitor reaction progress and identify intermediates. Adjust stoichiometry of benzylating agents (e.g., benzyl chloride derivatives in ) to reduce over-alkylation. Employ protecting groups like tert-butyl carbamates () to shield the amino group during fluorination steps .

What spectroscopic techniques are most reliable for characterizing the electronic environment of the fluorine substituent in this compound?

Level: Basic

Methodological Answer:

19F NMR is indispensable for probing fluorine’s electronic effects. Compare chemical shifts with fluorobenzene derivatives (e.g., 3,5-Difluorochlorobenzane in ) to assess deshielding. Complement with IR spectroscopy to detect hydrogen bonding involving the fluorine atom. For crystalline samples, X-ray diffraction (using SHELX refinement as in ) can resolve spatial electron density distribution around the fluorine .

How do researchers resolve contradictions in reported solubility data for halogenated benzoates?

Level: Advanced

Methodological Answer:

Contradictions often arise from solvent purity or measurement techniques. Standardize solubility assays using USP/Ph.Eur. protocols. For polar solvents (e.g., DMSO), quantify trace water via Karl Fischer titration (referenced in for hygroscopic compounds). Compare with structurally similar compounds, such as 4-Benzylmorpholine-3-carboxylic acid ( ), to contextualize solubility trends. Use Hansen solubility parameters to predict miscibility .

What computational methods are suitable for predicting the reactivity of the amino group in this compound?

Level: Advanced

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) can model nucleophilic attack or protonation at the amino group. Validate with experimental data from benzyl radical studies () on electron affinity and ionization energy. Molecular docking simulations (e.g., for Schiff base formation in ) predict binding interactions in catalytic systems .

How can crystallographic data address discrepancies in the reported melting point of this compound?

Level: Advanced

Methodological Answer:

Polymorphism or hydrate formation may explain melting point variations. Perform single-crystal X-ray diffraction (SHELXL in ) to identify crystal packing motifs. Compare with thermal analysis (DSC/TGA) to detect phase transitions. Cross-reference with analogs like 2,1,3-Benzoxadiazole-5-carboxylic acid ( ), where lattice stability correlates with melting behavior .

What strategies mitigate decomposition during storage of amino-fluorobenzoate derivatives?

Level: Basic

Methodological Answer:

Decomposition is often due to hydrolysis or oxidation. Store under argon at −20°C in amber vials (as recommended for benzyl chloroformate in ). Add stabilizers like BHT (0.1% w/w) for radical-sensitive compounds. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor via LC-MS ( ) .

How do steric effects from the benzyl group influence the compound’s reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The benzyl group’s steric bulk can hinder transmetalation in Suzuki-Miyaura couplings. Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic efficiency. Compare with smaller esters (e.g., ethyl 2-fluorobenzoate in ) to isolate steric contributions. Kinetic studies under varied Pd catalyst loads (0.5–5 mol%) quantify rate suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.